Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.
Rupintrivir
CAS No.: 223537-30-2
VCID: VC0542073
Molecular Formula: C31H39FN4O7
Molecular Weight: 598.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Rupintrivir, formerly known as AG-7088, is a peptide aldehyde that functions as a potent and selective irreversible inhibitor of the human rhinovirus (HRV) 3C protease enzyme. This compound was developed with the potential to treat the common cold, which is primarily caused by rhinoviruses. Rupintrivir's mechanism involves binding to and inhibiting the 3C protease, a crucial enzyme for viral replication, thereby preventing the development of cold symptoms in the respiratory tract . Biological ActivityRupintrivir is highly effective against a wide range of HRV serotypes, demonstrating broad-spectrum antiviral activity. It inhibits the replication of 48 different HRV serotypes in cell protection assays. Additionally, it shows no significant inhibition against various serine and cysteine proteases, indicating specificity for the rhinoviral 3C protease . Clinical Trials and EfficacyRupintrivir underwent Phase II clinical trials, where it was administered intranasally to patients with rhinovirus infections. The results showed moderate antiviral and clinical efficacy, but further development was halted due to insufficient efficacy in natural infection studies . Despite its promising initial results, the compound did not meet primary endpoints in larger trials. Cross-Genotypic ActivityBeyond its activity against HRV, rupintrivir also exhibits cross-genotypic anti-norovirus activity, targeting noroviruses from genogroups I and V, as well as the recombinant 3C-like protease of a GII norovirus. This suggests potential efficacy against clinically relevant human norovirus strains . Moreover, rupintrivir is a high-affinity inhibitor of the Enterovirus-71 (EV71) 3C protease, making it a promising candidate for treating severe EV71 infections . Resistance StudiesIn vitro resistance studies have been conducted to assess the potential for HRV to develop resistance to rupintrivir. These studies involved serial passage of HRV serotypes in the presence of increasing concentrations of rupintrivir. While some variants with reduced susceptibility were isolated, the drug's interaction with conserved amino acids in the 3C protease suggests a low likelihood of widespread resistance . Safety ProfileRupintrivir has been generally well-tolerated in clinical trials, with common adverse effects including blood-tinged mucus and nasal passage irritation. Its intranasal administration results in minimal systemic absorption, which contributes to its favorable safety profile . |
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CAS No. | 223537-30-2 |
Product Name | Rupintrivir |
Molecular Formula | C31H39FN4O7 |
Molecular Weight | 598.7 g/mol |
IUPAC Name | ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
Standard InChI | InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 |
Standard InChIKey | CAYJBRBGZBCZKO-BHGBQCOSSA-N |
Isomeric SMILES | CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C |
SMILES | CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Canonical SMILES | CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (trans-(4S,2'R,5'S,3''S)-4-(2'-4-(4-fluorobenzyl)-6'-methyl-5'-((5''-methylisoxazole)-3''-carbonylamino)-4-oxoheptanoylamino))-5-(2''-oxopyrrolidin-3'''-yl)pent-2-enoic acid ethyl ester AG 7088 AG-7088 AG7088 ethyl-3-((5'-methylisoxazole-3'-carbonyl)-Valpsi(COCH2)Phe(4-F)-(pyrrol-Ala))propenoate rupintrivir ruprintrivi |
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Biophys Chem. 2016 Dec;219:9-16. doi: 10.1016/j.bpc.2016.09.005. PubMed PMID: 27668727. 16: Tijsma A, Franco D, Tucker S, Hilgenfeld R, Froeyen M, Leyssen P, Neyts J. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014 Nov;58(11):6990-2. doi: 10.1128/AAC.03328-14. PubMed PMID: 25199773; PubMed Central PMCID: PMC4249361. 17: Smee DF, Evans WJ, Nicolaou KC, Tarbet EB, Day CW. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Res. 2016 Jul;131:61-5. doi: 10.1016/j.antiviral.2016.04.003. PubMed PMID: 27063860; PubMed Central PMCID: PMC5100981. 18: Shang L, Wang Y, Qing J, Shu B, Cao L, Lou Z, Gong P, Sun Y, Yin Z. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014 Dec;112:47-58. doi: 10.1016/j.antiviral.2014.10.009. 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PubChem Compound | 6440352 |
Last Modified | Aug 15 2023 |
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